2'-Deoxycytidine-d13
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Overview
Description
2’-Deoxycytidine-d13, also known as Cytosine deoxyriboside-d13 or Deoxyribose cytidine-d13, is a deuterium-labeled analog of 2’-Deoxycytidine. This compound is a deoxyribonucleoside, which means it is a building block of DNA. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic pathways of the compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Deoxycytidine-d13 involves the incorporation of deuterium into the 2’-Deoxycytidine molecule. This can be achieved through chemical synthesis or bioconversion processes. One method involves the use of N-deoxyribosyltransferase to transfer the deoxyribose moiety to cytosine, resulting in the formation of 2’-Deoxycytidine. The deuterium atoms are introduced during the synthesis of the deoxyribose moiety .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-d13 can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are modified to enhance the production of deoxyribonucleosides by deleting specific degradation enzymes and overexpressing biosynthetic genes. This method allows for the efficient production of 2’-Deoxycytidine with high yields and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-d13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-Deoxyuridine.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: Substitution reactions can replace the deuterium atoms with other isotopes or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions include 2’-Deoxyuridine from oxidation, and various substituted analogs of 2’-Deoxycytidine depending on the reagents used in substitution reactions .
Scientific Research Applications
2’-Deoxycytidine-d13 is widely used in scientific research due to its deuterium labeling, which allows for precise tracing and quantification in various studies. Some of its applications include:
Chemistry: Used as a tracer in studies of nucleoside metabolism and DNA synthesis.
Biology: Employed in research on DNA replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nucleoside analogs in the body.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-d13 involves its incorporation into DNA during replication. The deuterium labeling allows researchers to track its incorporation and study the effects on DNA synthesis and repair. The compound targets DNA polymerases and other enzymes involved in nucleoside metabolism, providing insights into the molecular pathways and interactions .
Comparison with Similar Compounds
2’-Deoxycytidine-d13 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2’-Deoxycytidine: The non-labeled analog, used in DNA synthesis.
5-Aza-2’-deoxycytidine: A cytosine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’-Deoxyuridine: An oxidation product of 2’-Deoxycytidine, used in DNA repair studies.
The deuterium labeling in 2’-Deoxycytidine-d13 provides a unique advantage in tracing and studying the pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5,6-dideuterio-4-(dideuterioamino)-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D,3D2,4D2,5D,6D,8D,13D,14D/hD2 |
InChI Key |
CKTSBUTUHBMZGZ-ROKXRUNHSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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